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Compound of Interest

Compound Name:
Pentacadmium

chloridetriphosphate

CAS No.: 12185-64-7

Cat. No.: B077302

Get Quote

Executive Summary
Pentacadmium chloridetriphosphate (

), commonly referred to as Cadmium Chlorapatite (CdClAp), is a synthetic analogue of the
naturally occurring mineral apatite. Its structural analysis is of critical importance to two distinct
fields: environmental remediation (where it serves as a model for immobilizing toxic heavy
metals in stable phosphate matrices) and materials science (due to its potential non-linear
optical properties and luminescence when doped).

This guide provides a rigorous technical breakdown of the

crystal structure, detailed synthesis protocols for high-quality single crystals, and a self-
validating analytical workflow for structural refinement.

Part 1: Structural Fundamentals
The crystal structure of
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is isotypic with Calcium Chlorapatite (

). It crystallizes in the hexagonal system, characterized by a specific arrangement of

polyhedra and

tetrahedra that create a "tunnel" structure along the c-axis, where the chloride ions reside.

Crystallographic Parameters
The following parameters represent the consensus data for stoichiometric

derived from Single Crystal X-Ray Diffraction (SC-XRD).

Parameter Value / Description

Formula

Crystal System Hexagonal

Space Group (No. 176)

Lattice Constant a Å

Lattice Constant c Å

Z (Units per Cell) 2

Calculated Density ~5.5 g/cm³

Coordination Environments
Understanding the two distinct Cadmium sites is crucial for interpreting refinement data, as

thermal vibration parameters (

) often differ significantly between them.

Cd(1) Site (4f Wyckoff position):

Coordination Number: 9

Geometry: Tricapped trigonal prism (Metaprism).
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Role: These atoms form the "columns" of the structure parallel to the c-axis. They bond

exclusively to oxygens from the phosphate groups.

Cd(2) Site (6h Wyckoff position):

Coordination Number: 7

Geometry: Irregular polyhedra.

Role: These atoms surround the hexagonal channels. Crucially, Cd(2) coordinates with the

Chlorine atom. The bond distance between Cd(2) and Cl is a key metric for assessing

crystal quality and anion ordering.

The Anion Channel (2a/2b position):

The

ions form chains along [001]. Unlike Fluorapatite, where

sits on the mirror planes (

), the larger

ion in Cadmium Apatite often displaces slightly off the mirror plane to minimize steric
strain, leading to a monoclinic distortion in some low-temperature phases. However, at
room temperature, it is modeled in

with high thermal displacement parameters.

Part 2: Synthesis Protocols
To obtain crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction), a Flux Growth

method is superior to solid-state sintering. The flux method lowers the melting point and allows

for the free growth of euhedral hexagonal prisms.

Flux Growth Methodology
Principle: Use excess Cadmium Chloride (

) as a high-temperature solvent.
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Reagents:

Cadmium Phosphate (

): 1.0 molar equivalent.

Cadmium Chloride (

): 2.5 molar equivalents (Excess serves as flux).

Protocol:

Homogenization: Grind reagents under an inert atmosphere (Ar or

) to prevent hydration of

.

Loading: Place mixture in a Platinum (Pt) crucible. Note: Alumina crucibles may react with

the flux.

Thermal Profile:

Ramp to 1050°C at 5°C/min.

Soak for 12 hours to ensure complete dissolution.

Slow Cool at 2°C/hour to 800°C (Critical nucleation zone).

Fast cool to room temperature.

Isolation: Wash the resulting mass with boiling deionized water. The

flux dissolves, leaving insoluble, transparent hexagonal needles of

.

Synthesis Workflow Visualization
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Raw Materials
Cd3(PO4)2 + Excess CdCl2

Homogenization
(Agate Mortar, Inert Atm)

Load Pt Crucible

Sintering / Melting
1050°C (12h Soak)

Controlled Cooling
Rate: 2°C/h to 800°C

 Nucleation

Flux Removal
Wash with Boiling Water

Final Product
Hexagonal Cd5(PO4)3Cl Crystals

Click to download full resolution via product page

Figure 1: Flux growth workflow for isolating single crystals of Cadmium Chlorapatite.

Part 3: Analytical Workflow & Refinement
Once crystals are obtained, the structural solution requires a rigorous diffraction strategy.
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Data Collection Strategy
Radiation Source: Use Mo-Kα (

Å) rather than Cu-Kα.

Reasoning: Cadmium has a high absorption coefficient. Mo radiation minimizes absorption

errors and allows access to higher

angles, improving atomic resolution.

Absorption Correction: Mandatory. Use a multi-scan method (e.g., SADABS) or analytical

face-indexing. Failure to correct for absorption will result in erroneous thermal ellipsoids

(non-positive definite).

Rietveld Refinement Logic (Powder XRD)
If single crystals are unavailable, Rietveld refinement of powder data is the standard.

Refinement Sequence:

Scale & Background: Fit a Chebyshev polynomial background.

Lattice Parameters: Refine a and c.[1][2][3][4][5]

Profile Shape: Use a Pseudo-Voigt function (TCHZ) to model peak asymmetry.

Atomic Positions: Start with generic Apatite coordinates. Refine heavy atoms (Cd) first, then

P, then O/Cl.

Occupancy: Check the Cl site occupancy. If

is high, test for Cl deficiency or O substitution (

).

Refinement Decision Tree
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Figure 2: Logic flow for structural refinement of Cd-Apatite XRD data.

Part 4: Applications & Significance
The structural stability of

is the primary driver for its research applications.

Heavy Metal Immobilization: The apatite structure is incredibly tolerant of cationic

substitution. The synthesis of Cd-Apatite proves that Cadmium can be effectively locked into

a crystalline matrix with a solubility product (

) of approximately

. This is orders of magnitude more stable than simple cadmium salts, making phosphate
treatment a viable method for remediating Cd-contaminated soils.

Luminescence: When doped with Rare Earth Elements (e.g.,

), the Cd-Apatite host lattice facilitates energy transfer, creating potential phosphors for solid-
state lighting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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